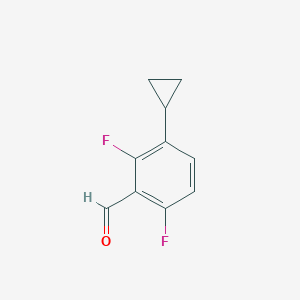

3-Cyclopropyl-2,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8F2O |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-cyclopropyl-2,6-difluorobenzaldehyde |

InChI |

InChI=1S/C10H8F2O/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |

InChI Key |

DCOXZMSMOLSBMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=C(C=C2)F)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 2,6 Difluorobenzaldehyde

Strategies for Constructing the 2,6-Difluorobenzaldehyde (B1295200) Core

The formation of the 2,6-difluorobenzaldehyde core is a critical first step, and several synthetic strategies have been developed to achieve this. These methods primarily include halogen exchange reactions and directed ortho-metalation followed by formylation.

Halogen Exchange Reactions for Difluorination

A common and industrially viable method for the synthesis of 2,6-difluorobenzaldehyde is through a halogen exchange (Halex) reaction, starting from the more readily available 2,6-dichlorobenzaldehyde (B137635). google.com This process involves the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent.

Potassium fluoride (B91410) (KF) is a widely used fluorinating agent for this transformation due to its cost-effectiveness. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures, often between 150°C and 250°C. google.com To enhance the reactivity and solubility of the potassium fluoride, a phase-transfer catalyst is often employed. Tetrabutylammonium (B224687) chloride is a common choice for this purpose. google.com An industrial production method involves the reaction of 2,6-dichlorobenzaldehyde with potassium fluoride in a medium of sulfolane and methylbenzene, with tetrabutylammonium chloride as the catalyst, under anhydrous and oxygen-free conditions to achieve a high conversion rate. google.com

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Product |

| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Sulfolane/Methylbenzene | Tetrabutylammonium Chloride | High | 2,6-Difluorobenzaldehyde |

Directed Ortho-Metalation and Formylation Approaches

Another powerful strategy for the regioselective synthesis of 2,6-difluorobenzaldehyde is the directed ortho-metalation (DoM) of 1,3-difluorobenzene (B1663923). acs.org In this approach, the fluorine atoms act as directing groups, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base.

The process typically involves treating 1,3-difluorobenzene with a strong base, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -50°C to -78°C). This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent to introduce the aldehyde functionality. N,N-Dimethylformamide (DMF) is a commonly used formylating agent in this context. acs.org The reaction mixture is subsequently worked up with an acidic solution to yield 2,6-difluorobenzaldehyde.

| Starting Material | Base | Formylating Agent | Solvent | Temperature | Product |

| 1,3-Difluorobenzene | n-Butyllithium | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -50°C to -78°C | 2,6-Difluorobenzaldehyde |

Alternative Synthetic Pathways to the Benzaldehyde (B42025) Framework

Beyond the primary methods, other synthetic routes to the 2,6-difluorobenzaldehyde framework exist. One such alternative involves the direct formylation of 1,3-difluorobenzene using dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. For instance, the reaction of 1,3-difluorobenzene with dichloromethyl methyl ether, catalyzed by aluminum chloride (AlCl₃), can produce 2,6-difluorobenzaldehyde with high regioselectivity. jst.go.jp

Another multi-step approach begins with the fluorination of a dichlorobenzoyl chloride derivative. This process involves heating a chlorinated benzoyl chloride with potassium fluoride to yield a fluorinated benzoyl fluoride. This intermediate is then converted to the corresponding benzoyl chloride, which is subsequently reduced to 2,6-difluorobenzaldehyde. organic-chemistry.org

Introduction of the Cyclopropyl (B3062369) Group

Once the 2,6-difluorobenzaldehyde core is established, the next critical step is the introduction of the cyclopropyl group at the C3 position. A common strategy to achieve this is through the cyclopropanation of an olefinic precursor. This typically involves the initial synthesis of a 3-vinyl or 3-allyl-2,6-difluorobenzaldehyde derivative, which then undergoes a cyclopropanation reaction. A plausible route to such an olefinic precursor is the Suzuki cross-coupling of a 3-halo-2,6-difluorobenzaldehyde (e.g., 3-bromo-2,6-difluorobenzaldehyde) with a suitable vinyl or allyl boronic acid or ester. audreyli.com

Cyclopropanation Reactions of Olefinic Precursors

The transformation of the olefinic double bond into a cyclopropane (B1198618) ring can be accomplished using various classical reagents.

Sulfoxonium Ylides (Corey-Chaykovsky Reaction): The Johnson-Corey-Chaykovsky reaction is a well-established method for cyclopropanation. wikipedia.org In the context of an α,β-unsaturated aldehyde (an enone system), a sulfoxonium ylide, such as dimethylsulfoxonium methylide, will preferentially undergo a 1,4-conjugate addition to the double bond, followed by an intramolecular cyclization to form a cyclopropyl ketone. organic-chemistry.org This approach is particularly relevant if the olefinic precursor is a 3-(2-formylvinyl)-2,6-difluorobenzene derivative. The reaction involves the nucleophilic attack of the ylide on the β-carbon of the enone, leading to a betaine (B1666868) intermediate which then cyclizes to the cyclopropyl product. mdpi.com

Diazo Compounds: The reaction of olefins with diazo compounds, often catalyzed by transition metals, is a powerful and widely used method for cyclopropane synthesis. nih.gov Rhodium(II) carboxylate complexes are common catalysts for the cyclopropanation of a wide array of olefins, including styrenes, with diazoacetates. nih.gov The mechanism involves the formation of a metal carbene intermediate from the diazo compound, which then undergoes a concerted addition to the olefin. wikipedia.org For a 3-vinyl-2,6-difluorobenzaldehyde precursor, this method would be highly applicable. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and ligands. nih.gov

| Olefinic Precursor | Cyclopropanating Reagent | Catalyst (if applicable) | Key Intermediate |

| 3-Vinyl-2,6-difluorobenzaldehyde | Dimethylsulfoxonium Methylide | None | Betaine |

| 3-Vinyl-2,6-difluorobenzaldehyde | Ethyl Diazoacetate | Rhodium(II) Acetate | Rhodium Carbene |

Catalytic Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation is a premier strategy for installing chiral cyclopropane rings, offering high levels of stereocontrol. dicp.ac.cnacs.org These reactions typically involve the transfer of a carbene fragment from a precursor, such as a diazo compound or a dihaloalkane, to an alkene, mediated by a chiral transition metal catalyst. dicp.ac.cnnih.gov

The most general methods for synthesizing chiral cyclopropanes involve the catalytic addition of diazoalkanes to alkenes. dicp.ac.cnnih.gov However, the reliance on potentially explosive diazoalkanes, especially those without stabilizing groups, presents significant safety challenges. dicp.ac.cnnih.gov To circumvent this, alternative carbene precursors have been developed. One such advancement utilizes gem-dichloroalkanes as safe precursors to nonstabilized carbenes. dicp.ac.cn Cobalt complexes, particularly with chiral pyridine (B92270) bis(oxazoline) (Pybox) or oxazoline (B21484) iminopyridine (OIP) ligands, have proven effective in catalyzing these transformations with high enantioselectivity. dicp.ac.cn

Another robust approach employs cobalt(II)-based metalloradical catalysis, which can activate diazo compounds in situ from more stable precursors like tosylhydrazones. nih.gov Catalysts based on D2-symmetric chiral amidoporphyrins have demonstrated high efficiency and stereoselectivity in the cyclopropanation of a wide range of alkenes. nih.gov

Table 1: Examples of Catalysts and Conditions in Asymmetric Cyclopropanation

| Catalyst System | Carbene Precursor | Alkene Type | Key Features | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (OIP)CoBr₂ / Zn | gem-dichloroalkanes | Monosubstituted, 1,1-disubstituted | Avoids hazardous diazoalkanes; high enantioselectivity. dicp.ac.cn | Up to 93% |

| [Co(P6)] (Chiral Porphyrin) | in situ generated diazoalkanes | Aromatic and Aliphatic | Broad substrate scope; excellent diastereoselectivity and enantioselectivity. nih.gov | Up to 99% |

| Chiral Salen-Mo Complex | 1,2-dicarbonyl compounds | Various alkenes | Uses safe surrogates for diazo compounds. acs.org | Up to 92% |

This table is illustrative of general catalytic systems and their reported performance on model substrates.

Ring Closure Reactions for Cyclopropane Formation

Ring closure reactions provide an alternative to carbene-based methods for forming cyclopropane rings. These reactions typically proceed via an intramolecular nucleophilic substitution, where a carbanion displaces a leaving group located in a suitable position to form a three-membered ring. wikipedia.org

A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This versatile method involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (a Michael acceptor), creating an enolate intermediate. This intermediate then undergoes an intramolecular cyclization by displacing a leaving group to form the cyclopropane ring. acsgcipr.org The process is highly efficient for generating polysubstituted cyclopropanes. rsc.org

Various nucleophiles can be employed in MIRC reactions, including α-halo carbanions and sulfur ylides (as in the Johnson–Corey–Chaykovsky reaction). rsc.orgacsgcipr.org The stereochemical outcome of the reaction can be controlled by using chiral substrates, chiral auxiliaries, or chiral catalysts, making enantioselective MIRC reactions a powerful tool in asymmetric synthesis. rsc.orgrsc.org

Table 2: Key Features of Michael-Initiated Ring Closure (MIRC) Reactions

| Component | Role in Reaction | Examples |

|---|---|---|

| Michael Acceptor | The electrophilic alkene that accepts the initial nucleophilic attack. | α,β-unsaturated aldehydes, ketones, esters. rsc.org |

| Nucleophile | The species that initiates the Michael addition and contains the eventual carbanion for ring closure. | Bromomalonates, 2-bromo-3-keto esters, sulfur ylides. rsc.orgacsgcipr.org |

| Catalyst/Promoter | Often used to control stereoselectivity in asymmetric variants. | Chiral prolinol ethers, cinchona alkaloids. rsc.org |

| Leaving Group | Displaced in the final intramolecular SN2 step to close the ring. | Halides (Br, Cl). wikipedia.org |

Integration of the Cyclopropyl and Difluorobenzaldehyde Units

Connecting the cyclopropyl group to the difluorobenzaldehyde scaffold can be achieved through different strategic approaches, primarily categorized as convergent or sequential.

Convergent Synthetic Strategies

Convergent strategies involve the independent synthesis of the cyclopropyl and the difluorobenzaldehyde fragments, which are then joined together in a late-stage coupling reaction. This approach is often efficient as it allows for the optimization of each fragment's synthesis separately.

Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach. For instance, a Suzuki-Miyaura coupling could be employed to connect cyclopropylboronic acid with a suitably functionalized aromatic precursor, such as 3-bromo-2,6-difluorobenzaldehyde (B1291627) (or a protected version). Palladium catalysts with appropriate phosphine (B1218219) ligands are typically used for such transformations. This method benefits from the commercial availability of many boronic acids and the high functional group tolerance of the reaction. organic-chemistry.org

Sequential Functionalization Approaches

Sequential (or linear) strategies begin with a simpler aromatic substrate that is elaborated step-by-step to build the final molecule. This approach involves a series of reactions to introduce the required substituents—the two fluorine atoms, the cyclopropyl group, and the aldehyde—in a specific order.

One potential sequence could start with 1,3-difluorobenzene. A Friedel-Crafts acylation or a related reaction could introduce a carbonyl group, which is then transformed into an alkene. Subsequent cyclopropanation would install the cyclopropyl ring. The final aldehyde functionality could then be introduced via formylation of the aromatic ring. A key challenge in this approach is controlling the regioselectivity of each functionalization step on the substituted benzene (B151609) ring. An alternative might involve sequential C-H functionalization, a modern strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, though this requires careful selection of directing groups and catalysts. nih.gov

Stereochemical Control in Synthesis

When multiple stereocenters are present or can be generated, controlling the stereochemistry is paramount. For cyclopropane synthesis, this primarily relates to diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis

Diastereoselectivity in cyclopropanation refers to the preferential formation of one diastereomer over another, for instance, the cis versus the trans isomer in the case of 1,2-disubstituted cyclopropanes. The Simmons-Smith reaction, a classic cyclopropanation method, is known for its diastereospecificity, where the stereochemistry of the starting alkene dictates the stereochemistry of the product. purdue.edulibretexts.org For example, a cis-alkene will yield a cis-cyclopropane. wikipedia.org

In many catalytic systems, the choice of catalyst, ligands, and reaction conditions can heavily influence the diastereomeric ratio of the products. For MIRC reactions, the stereochemical outcome is often determined during the initial Michael addition step, where steric and electronic factors guide the approach of the nucleophile to the Michael acceptor. rsc.org The subsequent ring closure typically occurs with an inversion of configuration at the carbon bearing the leaving group. Careful planning of substrate geometry and reaction conditions is thus essential for achieving high diastereoselectivity. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Cyclopropyl-2,6-difluorobenzaldehyde |

| 1,3-difluorobenzene |

| 2,6-difluorostyrene |

| 2,6-difluorotoluene |

| 3-bromo-2,6-difluorobenzaldehyde |

| Bromomalonate |

| Chloroform |

| Cyclopropylboronic acid |

| Diazomethane |

| Dichlorocarbene |

| Diethylzinc |

| Diiodomethane |

| Iodomethylzinc iodide |

| Methyl phenyldiazoacetate |

| Pyridoxal phosphate |

| S-adenosylmethionine |

| cis-2,3-dimethyl-1,1-dibromocyclopropane |

Enantioselective Synthesis

The enantioselective synthesis of molecules containing a cyclopropyl group is a significant area of chemical research. However, dedicated studies on the asymmetric synthesis of this compound are not described in the available literature. General approaches to creating chiral cyclopropanes often involve catalytic processes that can, in principle, be adapted. These methods typically utilize chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction.

For related structures, asymmetric synthesis might be achieved through methods such as:

Catalytic Asymmetric Cyclopropanation: This often involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst (e.g., based on rhodium, copper, or palladium). The choice of ligand on the metal catalyst is crucial for inducing enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the cyclopropane ring. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

While these are established strategies for other chiral cyclopropanes, their application to the synthesis of this compound has not been specifically documented.

Resolution Techniques for Chiral Intermediates

In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of a chiral intermediate is a common alternative strategy to obtain enantiomerically pure compounds. For the synthesis of this compound, this would likely involve a precursor molecule where the cyclopropyl group or another part of the molecule introduces chirality.

General methods for the resolution of chiral intermediates include:

Classical Resolution via Diastereomeric Salt Formation: If a chiral intermediate in the synthetic pathway is an acid or a base, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, leading to the separation of the two enantiomers. For example, a lipase (B570770) could selectively hydrolyze an ester group of one enantiomer, allowing the resulting alcohol to be separated from the unreacted ester.

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different interactions of the enantiomers with the CSP allow for their separation.

The successful application of these techniques is highly dependent on the specific properties of the chiral intermediate in the synthetic route to this compound. Without a defined synthetic pathway that generates a chiral intermediate, the discussion of specific resolution techniques remains hypothetical.

Chemical Reactivity and Transformation of 3 Cyclopropyl 2,6 Difluorobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, making it a valuable handle for the synthesis of more complex molecules.

The carbon atom of the aldehyde group is electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and imines with primary amines. Condensation reactions, such as the aldol (B89426) condensation, are also important transformations of aldehydes, leading to the formation of new carbon-carbon bonds.

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed to convert 3-cyclopropyl-2,6-difluorobenzaldehyde to 3-cyclopropyl-2,6-difluorobenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of reagent may depend on the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 3-cyclopropyl-2,6-difluorobenzyl alcohol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method.

Olefination reactions are crucial for converting the carbonyl group of an aldehyde into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. In this reaction, this compound would be treated with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is influenced by the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. For example, the reaction with ethyl (triphenylphosphoranylidene)acetate would be expected to yield ethyl 3-(3-cyclopropyl-2,6-difluorophenyl)acrylate.

Aldol Condensation: The aldol condensation involves the reaction of an enolate ion with an aldehyde. This compound can act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound that can form an enolate. The reaction is typically base-catalyzed and results in the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Transformations Involving the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring have a profound effect on its reactivity. They are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The presence of two fluorine atoms, which are good leaving groups in this context, and their position ortho and para to the activating aldehyde group, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the fluorine atoms and the aldehyde group. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace a fluorine atom, leading to the formation of a variety of substituted benzaldehyde (B42025) derivatives. The regioselectivity of the substitution (i.e., which fluorine atom is replaced) will depend on the reaction conditions and the nature of the incoming nucleophile.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are generally difficult to perform on the aromatic ring of this compound. The strong electron-withdrawing effect of the two fluorine atoms and the aldehyde group deactivates the ring towards attack by electrophiles.

The deactivating effect of these substituents increases the energy of the positively charged intermediate (the arenium ion) formed during the reaction, making the reaction kinetically unfavorable. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any significant level of electrophilic substitution. Furthermore, the directing effects of the existing substituents would need to be considered to predict the position of the incoming electrophile. The cyclopropyl (B3062369) group is generally considered an ortho, para-director, while the aldehyde and fluorine atoms are meta-directing (relative to their own positions). The interplay of these directing effects would lead to a complex mixture of products, if the reaction were to proceed at all.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the aromatic ring possesses fluorine atoms which could potentially be displaced under certain cross-coupling conditions, although this is generally challenging. More commonly, if a halide were present on the aromatic ring, it would be the primary site for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. The aldehyde functionality might require protection depending on the reaction conditions.

There is a possibility for C-H activation at the positions ortho or meta to the existing substituents, which could then participate in cross-coupling reactions. However, the directing effects of the existing fluorine, cyclopropyl, and aldehyde groups would need to be considered, and specific catalytic systems would be required to achieve selective functionalization. Without experimental data, it is not possible to provide specific examples or data tables for such reactions involving this compound.

Reactivity of the Cyclopropyl Ring

The cyclopropyl group is known for its unique reactivity, which stems from its significant ring strain and the p-character of its C-C bonds. This allows it to participate in reactions that are not typical for other cycloalkanes.

Ring-Opening Reactions

The strained three-membered ring of a cyclopropane (B1198618) can undergo ring-opening reactions under various conditions, such as with electrophiles, under thermal or photochemical conditions, or through transition metal catalysis. The regioselectivity of the ring-opening would be influenced by the electronic effects of the difluorobenzaldehyde moiety. For instance, acid-catalyzed ring-opening would likely proceed via a carbocationic intermediate, the stability of which would be influenced by the substituents on the aromatic ring.

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl ring without ring-opening is also a known transformation in organic synthesis. This can involve C-H activation on the cyclopropyl ring itself, leading to the introduction of new functional groups. The feasibility and selectivity of such reactions on this compound would depend on the development of suitable catalytic systems.

In the absence of specific research on this compound, a detailed and data-driven account of its chemical reactivity and transformation in the specified areas cannot be provided. The scientific community awaits further research to elucidate the specific chemical behavior of this compound.

Advanced Applications in Organic Synthesis and Chemical Research

3-Cyclopropyl-2,6-difluorobenzaldehyde as a Key Building Block

The strategic placement of functional groups in this compound positions it as a key intermediate for the synthesis of a diverse array of organic molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, while the difluorinated cyclopropyl-benzene core offers a unique scaffold for the development of novel compounds.

Precursor to Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The aldehyde group of this compound provides a convenient entry point for the construction of various heterocyclic systems. Based on the known reactivity of substituted benzaldehydes, this compound is a promising precursor for a range of complex heterocycles.

For instance, analogous to the reactions of other difluorobenzaldehydes, it can participate in condensation reactions to form quinazolines. scielo.brmdpi.com The reaction of this compound with a suitable nitrogen source, such as urea (B33335) or guanidine (B92328), followed by cyclization and further functionalization, could yield a variety of substituted quinazolines. The resulting 3-cyclopropyl-2,6-difluorophenyl moiety would confer specific physicochemical properties to the final molecules, potentially influencing their biological activity.

Furthermore, the reactivity of the related 2,6-difluorobenzaldehyde (B1295200) suggests that the title compound could be employed in the synthesis of other heterocyclic systems. sigmaaldrich.com These include:

Pyrimidines and Thiouracils: Through condensation reactions with active methylene (B1212753) compounds and urea or thiourea (B124793) derivatives.

Benzimidazoles: By reacting with o-phenylenediamines.

Benzothiophenes: Via reaction with thioglycolate esters.

The incorporation of the 3-cyclopropyl-2,6-difluorophenyl scaffold into these heterocyclic cores is of significant interest for generating novel chemical entities with potentially unique biological profiles.

| Heterocyclic System | Potential Synthetic Precursors from this compound |

| Quinazolines | Reaction with urea or guanidine derivatives |

| Pyrimidines/Thiouracils | Condensation with active methylene compounds and urea/thiourea |

| Benzimidazoles | Reaction with o-phenylenediamines |

| Benzothiophenes | Reaction with thioglycolate esters |

Intermediate in the Synthesis of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. The design of these probes often requires molecular scaffolds that provide a framework for the attachment of reporter groups (e.g., fluorophores) and reactive moieties for target engagement. The this compound scaffold, with its distinct substitution pattern, offers a unique platform for the development of such probes.

The aldehyde functionality can be readily converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which can then be used to attach linkers and reporter tags. The lipophilic and rigid nature of the cyclopropyl (B3062369) group can influence the cell permeability and binding affinity of the resulting probes. The fluorine atoms can serve as handles for bioorthogonal chemistry or as reporters for ¹⁹F NMR studies, a powerful technique for studying molecular interactions in biological environments.

Design of Novel Chemical Entities Incorporating the this compound Scaffold

The unique combination of a cyclopropyl group and a difluorinated phenyl ring makes this compound an attractive starting material for the design of novel chemical entities with potential biological activity.

Structure-Activity Relationship (SAR) Studies in Chemical Probe Design

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of chemical probes. The this compound scaffold provides multiple points for chemical modification to systematically explore SAR.

Key modifications could include:

Variation of the substituent at the 3-position: Replacing the cyclopropyl group with other alkyl or aryl groups to probe the effect of steric bulk and lipophilicity on target binding and cellular uptake.

Modification of the difluoro substitution pattern: Shifting the fluorine atoms to other positions on the benzene (B151609) ring to modulate the electronic properties and metabolic stability of the molecule.

Derivatization of the aldehyde group: Converting the aldehyde into a diverse range of functional groups to explore different interactions with biological targets.

Systematic exploration of these modifications would allow for the fine-tuning of probe properties such as potency, selectivity, and cell permeability. The insights gained from such SAR studies are invaluable for the development of highly specific and effective chemical probes.

| Modification Site | Potential Impact on Probe Properties |

| 3-position (cyclopropyl group) | Steric bulk, lipophilicity, binding affinity, cell permeability |

| Phenyl ring (fluorine atoms) | Electronic properties, metabolic stability, ¹⁹F NMR signature |

| Aldehyde group | Target interaction, linker attachment, functional diversity |

Development of Molecular Tools for Biological Pathway Interrogation

Molecular tools derived from this compound have the potential to be powerful instruments for dissecting complex biological pathways. By incorporating this scaffold into molecules designed to interact with specific proteins or enzymes, researchers can modulate their function and observe the downstream effects on cellular processes.

For example, inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase have been developed from cyclopropyl-containing structures, demonstrating the utility of this moiety in bioactive compound design. nih.gov The unique electronic and steric properties of the 3-cyclopropyl-2,6-difluorophenyl group could be exploited to design selective inhibitors or activators of various biological targets. The development of such molecular tools would enable a deeper understanding of disease mechanisms and could ultimately lead to the identification of new therapeutic targets.

Contributions to Fluorine Chemistry in Advanced Synthesis

The strategic placement of two fluorine atoms ortho to the aldehyde group in this compound has profound implications for its reactivity and its role in the synthesis of advanced, highly functionalized molecules. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards certain transformations and modulates the reactivity of the aldehyde.

Influence on Reaction Pathways:

The presence of the ortho-fluorine atoms can direct metallation reactions to the C3 position, although this is sterically hindered by the cyclopropyl group. More significantly, the fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature in the construction of complex heterocyclic systems.

Facilitating Novel Molecular Scaffolds:

In the context of advanced synthesis, this compound serves as a precursor for molecules that combine the unique properties of the cyclopropyl group with a fluorinated aromatic moiety. The cyclopropyl group, a non-classical bioisostere for phenyl rings and other larger groups, can introduce conformational rigidity and improve metabolic stability in drug candidates. The fluorine atoms are well-established enhancers of pharmacokinetic and physicochemical properties, such as lipophilicity and binding affinity. researchgate.net

Research Findings:

While specific, detailed research findings exclusively focused on this compound are not extensively documented in readily accessible literature, the broader class of fluorinated benzaldehydes is known to be pivotal in the synthesis of a variety of biologically active compounds. For instance, fluorinated benzaldehydes are key intermediates in the preparation of certain pharmaceuticals and agrochemicals. google.com The unique substitution pattern of this compound suggests its potential application in the synthesis of novel compounds where the interplay between the electronic effects of the fluorine atoms and the steric and conformational influence of the cyclopropyl group can be exploited to achieve desired biological activities.

Table 2: Potential Synthetic Transformations of this compound in Fluorine Chemistry

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance in Fluorine Chemistry |

| Nucleophilic Addition to Aldehyde | Grignard reagents, organolithiums | Fluorinated secondary alcohols | Introduction of new stereocenters adjacent to the fluorinated ring. |

| Wittig Reaction | Phosphonium ylides | Fluorinated alkenes | Formation of C-C double bonds for further functionalization. |

| Reductive Amination | Amines, reducing agents (e.g., NaBH₃CN) | Fluorinated benzylamines | Access to a key pharmacophore. |

| Condensation Reactions | Active methylene compounds | Fluorinated chalcones and related structures | Building blocks for heterocyclic synthesis (e.g., pyrimidines, benzodiazepines). |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 3-Cyclopropyl-2,6-difluorobenzoic acid | Access to corresponding carboxylic acid derivatives for amide and ester synthesis. |

The synthesis of complex molecules utilizing this building block would inherently carry forward the unique fluorine substitution pattern, thus contributing to the growing library of fluorinated organic compounds available for screening and development in various fields of chemical research. The strategic use of this compound allows for the direct incorporation of a difluorinated, cyclopropyl-substituted phenyl ring, a motif of increasing importance in the design of modern pharmaceuticals.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 3-Cyclopropyl-2,6-difluorobenzaldehyde, while effective, often involve multiple steps and the use of hazardous reagents. Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies. This includes the exploration of catalytic methods that minimize waste and energy consumption. One promising approach involves the direct C-H cyclopropylation of 2,6-difluorobenzaldehyde (B1295200), which would significantly shorten the synthetic sequence. Additionally, the use of flow chemistry could offer a safer and more scalable method for its production.

A recently described method for preparing this compound starts with 1,3-difluorobenzene (B1663923) and involves a multi-step process including sulfonation, alkali fusion, substitution, rearrangement, methylation, isomerization, and a series of other reactions to yield the final product. While this method has advantages in terms of raw material availability and yield, the development of more streamlined processes remains a key research goal. Alternative syntheses, such as the palladium-catalyzed reaction of 1,3-difluoro-2-iodobenzene with cyclopropylboronic acid or the reaction of 2,6-difluoro-3-bromobenzaldehyde with cyclopropylboronic acid, represent significant improvements by offering higher yields and avoiding some hazardous reagents.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is influenced by the interplay of its functional groups. The electron-donating cyclopropyl (B3062369) group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the two electron-withdrawing fluorine atoms decrease the ring's electron density, making it less susceptible to such attacks. This electronic balance presents opportunities for exploring novel reactivity.

Future research could investigate the selective activation of C-H bonds on the cyclopropyl or aromatic rings for further functionalization. The aldehyde group is a versatile handle for various transformations, including oxidation, reduction, and condensation reactions. The development of new catalytic systems could enable unprecedented transformations of this molecule. For instance, asymmetric catalysis could be employed to introduce chirality, leading to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals.

Expansion of Applications in Emerging Areas of Organic Chemistry

This compound is a versatile building block for creating a variety of organic compounds, including those used in pharmaceuticals and agrochemicals. It serves as a starting material for synthesizing anti-cancer, anti-inflammatory, and anti-viral drugs, as well as herbicides, insecticides, and fungicides. The presence of the cyclopropyl and difluorophenyl motifs is common in many biologically active molecules.

Future applications could extend to materials science, where the unique electronic properties imparted by the fluorine atoms could be harnessed in the design of novel organic electronic materials. Furthermore, its use as a key intermediate in the synthesis of complex natural products and their analogues is an area ripe for exploration. The development of new synthetic methodologies involving this compound could open doors to previously inaccessible chemical space.

Advanced Computational Modeling for Property Prediction and Design

Computational modeling is a powerful tool for understanding and predicting the properties of molecules like this compound. Density functional theory (DFT) studies have already provided insights into its conformational and electronic properties. These studies have shown that the most stable conformation has the cyclopropyl group perpendicular to the aromatic ring due to steric hindrance with the fluorine atoms. They also indicate that the molecule possesses a large dipole moment and high polarizability due to the electronegative fluorine atoms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopropyl-2,6-difluorobenzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated benzaldehyde precursors (e.g., 3-bromo-2,6-difluorobenzaldehyde ) with cyclopropylboronic acids. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm fluorine substitution patterns (δ ~-110 to -120 ppm for ortho-fluorines) and NMR for cyclopropyl protons (δ ~0.8–1.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] ~211.05) .

- X-ray crystallography : If single crystals are obtainable, analyze dihedral angles between the cyclopropyl and benzaldehyde moieties to assess steric effects .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the aldehyde group is prone to hydration, forming geminal diols. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the benzaldehyde core toward nucleophilic aromatic substitution (SNAr), while the cyclopropyl group introduces steric hindrance. Computational studies (DFT at B3LYP/6-31G* level) reveal reduced electron density at the para-position of the benzaldehyde, favoring regioselective functionalization. Experimental validation via Hammett plots (σ for F = +0.34) can quantify electronic effects .

Q. What strategies resolve contradictory data in reaction yields when using this compound as a building block for heterocycles?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., aldol condensation vs. cycloaddition). Control experiments under varying conditions (temperature, solvent polarity, catalyst loading) are critical. For example:

- In thiourea-mediated cyclocondensation (similar to 2,6-difluorobenzaldehyde pathways ), yields improve with anhydrous DMF and 4Å molecular sieves.

- Use in situ IR spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with transition-metal catalysts (e.g., Pd(PPh)). Density Functional Theory (DFT) calculations (Gaussian 16) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition in cross-coupling reactions. Compare computed activation energies (ΔG) with experimental kinetic data .

Q. What analytical techniques differentiate degradation products during photostability studies?

- Methodological Answer : Combine LC-MS/MS (QTOF) for high-sensitivity detection of degradation products (e.g., oxidized cyclopropane derivatives) and - HOESY NMR to study fluorine-environment changes. Accelerated UV exposure (ICH Q1B guidelines) in quartz cells with continuous monitoring via diode-array detection (200–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.